molecular formula C21H18N2O5 B2449942 2-(1-(2-oxo-2H-chromene-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1795089-16-5

2-(1-(2-oxo-2H-chromene-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2449942
CAS No.: 1795089-16-5
M. Wt: 378.384
InChI Key: AXMSHFYLXIXHEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(2-oxo-2H-chromene-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C21H18N2O5 and its molecular weight is 378.384. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(2-oxo-2H-chromene-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(2-oxo-2H-chromene-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[1-(2-oxochromene-3-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c24-18(16-9-12-5-1-4-8-17(12)28-21(16)27)22-10-13(11-22)23-19(25)14-6-2-3-7-15(14)20(23)26/h1-5,8-9,13-15H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMSHFYLXIXHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(2-oxo-2H-chromene-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a hybrid molecule that incorporates a chromene moiety and an isoindole structure. This unique combination suggests potential biological activities that may be explored for therapeutic applications. This article focuses on the biological activities of this compound, summarizing relevant research findings and case studies.

Chemical Structure

The structure of the compound can be broken down into two main components:

  • Chromene Derivative : The 2-oxo-2H-chromene structure is known for its biological activities, including anti-inflammatory and anticancer properties.
  • Isoindole Moiety : Isoindoles have been associated with various pharmacological effects, including neuroprotective and anticancer activities.

Anticancer Properties

Research indicates that compounds containing chromene and isoindole derivatives exhibit significant anticancer properties. For instance, studies on related compounds have shown:

  • Inhibition of Tubulin Polymerization : Compounds similar to the target molecule have demonstrated the ability to inhibit tubulin assembly, which is crucial for cancer cell proliferation. For example, a study found that certain azetidinone analogues inhibited tubulin polymerization with IC50 values ranging from 10–33 nM in breast cancer cell lines .
  • Cell Cycle Arrest : Flow cytometry analyses revealed that these compounds can induce G2/M phase arrest in cancer cells, leading to apoptosis .

Study 1: Anticancer Activity of Related Compounds

A recent study investigated the antiproliferative effects of azetidinone derivatives similar to our target compound. The results indicated:

CompoundCell LineIC50 (nM)Mechanism of Action
9qMCF-723Inhibition of tubulin polymerization
9rMDA-MB-23133Induction of apoptosis via cell cycle arrest

This study provides a framework for understanding how the structural features of our target compound might confer similar biological activities .

Study 2: Synthesis and Biological Evaluation

Another research effort focused on synthesizing novel coumarin derivatives and evaluating their biological activities. The findings suggested that modifications to the chromene structure could enhance both anticancer and antimicrobial properties .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives of isoindole and chromene have been evaluated for their ability to inhibit cancer cell proliferation. The compound may share these properties due to its structural similarities.

Case Study:
In a study focusing on chromene derivatives, compounds were tested against various cancer cell lines and demonstrated significant cytotoxic effects. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway .

Antimicrobial Properties

Compounds containing the chromene structure have been reported to possess antimicrobial activities. This is particularly relevant in the context of increasing antibiotic resistance.

Case Study:
Research on 2H-chromene derivatives has shown effectiveness against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Similar compounds have been identified as inhibitors of key enzymes involved in disease processes, such as thymidylate synthase, which is crucial for DNA synthesis.

Case Study:
Inhibitors targeting thymidylate synthase have been synthesized and evaluated for their potency against various isoforms of the enzyme, showing IC50 values in the low micromolar range.

The synthesis of this compound has been achieved through various methodologies involving cyclization reactions and condensation techniques. Advanced spectroscopic techniques such as NMR and LC-MS are employed to confirm the structure and purity of synthesized compounds .

Chemical Reactions Analysis

Nucleophilic Reactions at the Coumarin Carbonyl Group

The 2-oxo-2H-chromene-3-carbonyl group is highly electrophilic, enabling nucleophilic attack at the lactone carbonyl. Key reactions include:

Hydrazide Formation
Reaction with hydrazine hydrate in ethanol under reflux forms hydrazide derivatives via nucleophilic substitution. This reaction is often accompanied by coumarin ring-opening, yielding products like salicylaldehyde azine or malonohydrazide depending on stoichiometry and conditions .

Condensation Reactions
The coumarin carbonyl participates in Knoevenagel condensations with active methylene compounds (e.g., cyanoacetamides) in aqueous sodium carbonate, forming 2-imino-2H-chromene-3-carboxamides. Acidic hydrolysis of these imines generates 2-oxochromenes .

ReactionReagents/ConditionsProduct(s)YieldReferences
Hydrazide synthesisHydrazine hydrate, ethanol, refluxHydrazides 6a–f , salicylaldehyde azine31–85%
KnoevenagelCyanoacetamides, Na₂CO₃, H₂O, RT2-Imino-2H-chromene-3-carboxamides85–92%

Coumarin Ring-Opening Reactions

The coumarin moiety undergoes ring-opening under nucleophilic or basic conditions:

Mechanism :

  • Nucleophilic attack at the lactone carbonyl generates a tetrahedral intermediate.

  • Cleavage of the C–O bond releases a salicylaldehyde derivative.

  • Subsequent reactions (e.g., dimerization with hydrazine) yield azines or hydrazides .

Example :
Treatment with excess hydrazine hydrate produces salicylaldehyde azine (31.5–42.4% yield) and malonohydrazide via competing pathways .

Reactivity of the Azetidine Ring

The strained azetidine ring (four-membered saturated amine) undergoes:

Alkylation :
Reaction with alkyl halides in the presence of a base (e.g., triethylamine) leads to N-alkylation at the azetidine nitrogen .

Ring-Opening :
Under acidic conditions, protonation of the azetidine nitrogen induces ring-opening, forming linear amines or imines.

ReactionReagents/ConditionsProduct(s)YieldReferences
N-AlkylationAlkyl halides, Et₃N, DMFN-Alkylated azetidine derivatives44–67%
Acid hydrolysisHCl (aq), refluxLinear amine derivatives50–75%

Isoindole-1,3-dione Reactivity

The isoindole-1,3-dione system behaves similarly to phthalimide, participating in:

Hydrolysis :
Aqueous acidic or basic conditions hydrolyze the imide to a dicarboxylic acid.

Nucleophilic Substitution :
Reaction with amines or alcohols at elevated temperatures yields substituted imides or esters .

Cycloaddition and Oxidation Reactions

The compound’s conjugated system allows for:

Diels-Alder Reactions :
The coumarin’s dienophile character facilitates [4+2] cycloadditions with dienes, forming polycyclic adducts.

Oxidation :
Oxidizing agents (e.g., SeO₂) selectively oxidize allylic or benzylic positions, modifying the isoindole or azetidine moieties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving chromene-3-carbonyl derivatives and azetidine intermediates. A typical procedure involves refluxing 3-formyl-1H-indole-2-carboxylic acid with azetidin-3-yl precursors in acetic acid with sodium acetate as a catalyst (3–5 h, under nitrogen). Optimization includes adjusting molar ratios (e.g., 1:1.1 for aldehyde:amine) and solvent systems (e.g., acetic anhydride/acetic acid mixtures) to improve yields (68–75%) . Purity can be enhanced via recrystallization from DMF/acetic acid .

Q. How should researchers validate the structural configuration of this compound?

  • Methodological Answer : Use a combination of:

  • Quantum Chemical Calculations : DFT-B3LYP/6-31G* methods to generate optimized 3D structures and molecular orbitals .
  • Spectral Data : Compare experimental 1H^1H-NMR and 13C^{13}C-NMR shifts (e.g., δ 2.24–8.01 ppm for protons, 14–171 ppm for carbons) with computed values .
  • InChIKey : Cross-verify the canonical identifier (e.g., FJLUQXLMDPZNLS-KWQFWETISA-N) with databases like PubChem .

Q. What experimental conditions are critical for maintaining compound stability during storage?

  • Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Avoid exposure to moisture (use desiccants) and acidic/alkaline environments, as the lactam and chromene moieties are hydrolysis-sensitive . Pre-formulation studies should assess thermal stability via TGA/DSC (e.g., decomposition >150°C) .

Q. How can researchers determine solubility profiles for in vitro assays?

  • Methodological Answer : Use a shake-flask method with HPLC quantification. Test solvents like DMSO (primary stock), ethanol, and PBS (pH 7.4). For low solubility (<1 mg/mL), employ co-solvents (e.g., 5% Tween-80) or nanoformulation (liposomes) .

Advanced Research Questions

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of derivatives?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with target proteins (e.g., kinase domains) to prioritize substituents at the azetidine or isoindole-dione regions .
  • QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond acceptors derived from DFT calculations .
  • MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) in explicit solvent models (TIP3P water) .

Q. How should contradictory biological activity data (e.g., varying IC50 values) be resolved?

  • Methodological Answer :

  • Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3).
  • Metabolite Screening : Use LC-MS to identify degradation products (e.g., chromene ring oxidation) that may interfere with activity .
  • Crystallography : Resolve enantiomeric purity via single-crystal X-ray diffraction, as stereochemistry (e.g., 3aR,7aR configuration) significantly impacts activity .

Q. What methodologies are suitable for studying metabolic pathways in preclinical models?

  • Methodological Answer :

  • In Vitro Hepatic Microsomes : Incubate with NADPH and analyze metabolites via UPLC-QTOF-MS. Focus on phase I reactions (e.g., hydroxylation at the tetrahydroisoindole ring) .
  • Isotope Tracing : Use 14C^{14}C-labeled compound to track excretion routes in rodent models (72-h fecal/urine collection) .

Q. How can environmental fate studies be designed to assess ecological risks?

  • Methodological Answer :

  • Photodegradation Assays : Expose to UV light (λ = 254 nm) in aqueous solutions and quantify breakdown products via GC-MS .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (48-h LC50) and algae (72-h growth inhibition) under OECD guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.